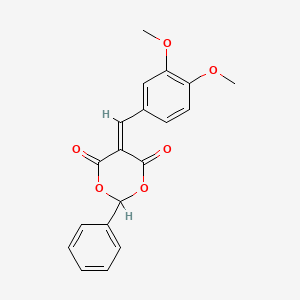
5-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione, also known as DMDD, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMDD belongs to the class of compounds known as α,β-unsaturated ketones, which have been shown to possess a wide range of biological activities.
作用机制
The mechanism of action of 5-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and topoisomerase IIα, which is involved in DNA replication and repair. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to reduce the expression of COX-2. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the replication of several viruses, including hepatitis B virus (HBV) and human immunodeficiency virus (HIV).
实验室实验的优点和局限性
5-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione has several advantages for lab experiments, including its high purity and yield, and its well-characterized chemical and physical properties. This compound is also readily available from commercial sources, making it easy to obtain for further research. However, this compound has several limitations, including its low solubility in water, which can make it difficult to work with in some experiments. This compound is also relatively unstable, and its chemical and physical properties can change over time, which can affect the reproducibility of experimental results.
未来方向
There are several future directions for the research on 5-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione. One potential direction is the development of new drugs based on this compound for the treatment of various diseases, including cancer and viral infections. Another potential direction is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor properties of this compound. Further research is also needed to determine the optimal dosage and administration of this compound for therapeutic use. Additionally, the development of new synthetic methods for this compound could lead to the production of more potent and selective analogs with improved therapeutic properties.
合成方法
5-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde and 2-phenyl-1,3-dioxane-4,6-dione in the presence of a catalyst. The resulting intermediate is then subjected to further reactions to yield this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it a suitable candidate for further research.
科学研究应用
5-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-dioxane-4,6-dione has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. These properties make this compound a promising candidate for the development of new drugs for the treatment of various diseases. This compound has been extensively studied in vitro and in vivo, and its potential therapeutic applications have been demonstrated in several preclinical studies.
属性
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-22-15-9-8-12(11-16(15)23-2)10-14-17(20)24-19(25-18(14)21)13-6-4-3-5-7-13/h3-11,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILXPSVAWPWFEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)OC(OC2=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-yl}methyl)dimethylamine](/img/structure/B5559060.png)

![1-(2,5-dimethyl-3-furoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5559071.png)
![5-ethyl-4-{[4-(mesitylmethoxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5559072.png)
![2-methyl-4-phenyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B5559074.png)
![1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5559091.png)
![(4aS*,7aR*)-1-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559094.png)
![3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5559101.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5559105.png)


![N'-[(5-chloro-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5559128.png)

![3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5559144.png)